molecular formula C8H7BrO2Zn B6294822 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF CAS No. 693825-29-5

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF

Cat. No. B6294822
CAS RN: 693825-29-5
M. Wt: 280.4 g/mol
InChI Key: HVXFHVJCSKNMLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF (2-MCBZ) is an organometallic compound commonly used in chemical synthesis. It is a versatile reagent that can be used for a variety of synthetic transformations. 2-MCBZ is a bromide salt of 2-methoxycarbonylphenylzinc, a zinc derivative of 2-methoxycarbonylphenol, and is typically used in the presence of a Lewis acid. 2-MCBZ is a popular reagent due to its low cost, ease of handling, and its ability to react with a variety of functional groups.

Scientific Research Applications

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is widely used in chemical synthesis for a variety of transformations. It is commonly used in the preparation of aryl halides, aryl bromides, and aryl chlorides. It is also used for the preparation of aryl ethers, aryl sulfonates, and aryl thioethers. 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is also used in the synthesis of aryl amines, aryl sulfonamides, and aryl phosphonates.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is thought to involve the formation of an organozinc intermediate, which is then attacked by a nucleophile such as bromide ion. The nucleophile attacks the carbon atom of the organozinc intermediate, resulting in the formation of the desired aryl bromide product.
Biochemical and Physiological Effects
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF has been studied for its potential biochemical and physiological effects, but no significant effects have been observed. It is not toxic to humans or animals and has no known side effects.

Advantages and Limitations for Lab Experiments

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF has several advantages for laboratory experiments. It is relatively inexpensive, easy to handle, and reacts with a variety of functional groups. It is also non-toxic and does not produce hazardous byproducts. However, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is not suitable for all reactions and can be difficult to purify.

Future Directions

There are several possible future directions for the use of 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF. It could be used as a catalyst for organic synthesis reactions, such as the synthesis of aryl amines, aryl sulfonamides, and aryl phosphonates. It could also be used in the synthesis of novel organometallic compounds. Additionally, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF could be used in the development of new drugs, such as anticancer agents.

Synthesis Methods

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is synthesized by reacting 2-methoxycarbonylphenol with zinc bromide in the presence of a Lewis acid such as boron trifluoride etherate. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a temperature of 0-5°C. The reaction is complete when the product is isolated as a white solid.

properties

IUPAC Name

bromozinc(1+);methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXFHVJCSKNMLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=[C-]1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxycarbonylphenylzinc bromide, 0.50 M in THF

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